molecular formula C15H15F3N4O2 B7190938 N-(5-carbamoyl-2-methylphenyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide

N-(5-carbamoyl-2-methylphenyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide

Cat. No.: B7190938
M. Wt: 340.30 g/mol
InChI Key: VIEQLMIBZZEFCG-UHFFFAOYSA-N
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Description

N-(5-carbamoyl-2-methylphenyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-(5-carbamoyl-2-methylphenyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c1-9-2-3-10(13(19)23)6-12(9)21-14(24)11-7-20-22(8-11)5-4-15(16,17)18/h2-3,6-8H,4-5H2,1H3,(H2,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEQLMIBZZEFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CN(N=C2)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-carbamoyl-2-methylphenyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoropropyl group: This step often involves the use of a trifluoropropyl halide in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the carbamoyl group: This can be done by reacting the intermediate with an isocyanate or a carbamoyl chloride.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbamoyl group or the pyrazole ring.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-carbamoyl-2-methylphenyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide depends on its specific application:

    Molecular targets: It may interact with enzymes, receptors, or other proteins.

    Pathways involved: The compound may modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-carbamoyl-2-methylphenyl)-1-propylpyrazole-4-carboxamide: Similar structure but lacks the trifluoropropyl group.

    N-(5-carbamoyl-2-methylphenyl)-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

The presence of the trifluoropropyl group in N-(5-carbamoyl-2-methylphenyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide may confer unique properties, such as increased lipophilicity or enhanced biological activity, compared to similar compounds.

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